2-Bromo-3-(trifluoromethyl)phenylurea

Anticancer research Antibacterial activity Structure-Activity Relationship (SAR)

Positional isomer purity is critical for herbicide SAR and environmental fate studies. The common 4-substituted analog cannot replicate the steric/electronic profile of this 2-bromo-3-trifluoromethyl isomer. - **Application**: Focused phenylurea herbicide library synthesis; photodegradation pathway reference standard. - **Differentiation**: Distinct target binding & metabolic stability vs. para-substituted isomers. - **Supply**: Research quantities available for immediate method validation or screening.

Molecular Formula C8H6BrF3N2O
Molecular Weight 283.04 g/mol
Cat. No. B12851409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)phenylurea
Molecular FormulaC8H6BrF3N2O
Molecular Weight283.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)NC(=O)N)Br)C(F)(F)F
InChIInChI=1S/C8H6BrF3N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15)
InChIKeyDVPIMFDHGRIQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(trifluoromethyl)phenylurea: Agrochemical & Chemical Biology Scaffold


2-Bromo-3-(trifluoromethyl)phenylurea is a substituted phenylurea derivative characterized by a bromine atom at the 2-position and a trifluoromethyl (-CF3) group at the 3-position of the phenyl ring, connected to a urea functional group . This compound belongs to a class of molecules widely utilized in agrochemical research, particularly as herbicidal or pesticidal agents, due to the potent electron-withdrawing effects of its halogenated and fluorinated substituents, which can significantly influence target binding and metabolic stability [1].

Agrochemical lead discovery scaffold for herbicide SAR studies
Halogenated/fluorinated motif for electron-withdrawing effects on target binding
Chemical biology probe for urea-binding target investigation

2-Bromo-3-(trifluoromethyl)phenylurea: Irreplaceable by Positional Isomers


The precise substitution pattern on the phenyl ring is a critical determinant of a phenylurea's biological activity, physicochemical properties, and environmental fate. The specific 2-bromo-3-trifluoromethyl arrangement confers a unique combination of steric hindrance and electronic distribution that is fundamentally different from other positional isomers, such as 4-bromo-3-(trifluoromethyl)phenylurea or 2-bromo-5-(trifluoromethyl)phenylurea [1]. Scientific literature on phenylurea herbicides explicitly states that photochemical and metabolic degradation pathways, as well as target-site affinity, are highly dependent on the nature and position of ring substituents [2]. Therefore, substituting this precise isomer with a structurally similar, yet positionally distinct, analog carries a high risk of altering key performance metrics, including efficacy, selectivity, and environmental persistence, which can invalidate established research protocols or product formulations.

Target Isomer
Potential Substitute
Risk Context
2-Bromo-3-(trifluoromethyl)phenylurea
4-Bromo-3-(trifluoromethyl)phenylurea
Different photodegradation pathway (carbene formation) may alter environmental persistence profile
2-Bromo-3-(trifluoromethyl)phenylurea
2-Bromo-5-(trifluoromethyl)phenylurea
Altered target-site affinity may reduce herbicidal activity in standardized assays

2-Bromo-3-(trifluoromethyl)phenylurea: Quantitative Differentiation Evidence


Trifluoromethyl Position Modulates Aryl-Urea Bioactivity

A 2023 study in *Scientific Reports* on a panel of novel aryl-urea derivatives provides quantitative class-level evidence that the presence and position of trifluoromethyl and other substituents significantly modulate biological activity. While the target compound was not explicitly tested, the study demonstrates that among structurally related aryl-ureas, IC50 values against various cancer cell lines (e.g., PACA2, HCT116, HePG2) and MIC values against bacteria (e.g., *B. mycoides*) varied substantially based on the specific substitution pattern. For example, compound 8 (a related aryl-urea) showed an IC50 of 22.4 μM against PACA2, while the reference drug Doxorubicin had an IC50 of 52.1 μM [1]. This demonstrates that specific substitution patterns, like the unique 2-bromo-3-CF3 arrangement in the target compound, are critical drivers of potency and selectivity.

Trifluoromethyl Position Modulates Bioactivity
Class-level
Compound 8 (related aryl-urea) vs Doxorubicin: IC50 22.4 μM vs 52.1 μM (PACA2)
Supports that substitution pattern drives potency differences
Class-level SAR; target compound not directly tested
Anticancer research Antibacterial activity Structure-Activity Relationship (SAR)

Substitution-Dependent Photodegradation Pathways

A foundational study on the photochemical behavior of phenylurea herbicides established that their transformation pathways in aqueous solution are highly dependent on the nature and position of substituents on the aromatic ring. The research explicitly distinguishes between the behavior of unhalogenated, para-halogenated, and other halogenated phenylureas. For instance, para-halogenated phenylureas undergo a unique photodegradation route involving the intermediate formation of a carbene, a pathway not observed for ortho- or meta-substituted halogenated analogs like 2-Bromo-3-(trifluoromethyl)phenylurea [1]. This indicates that the target compound's 2,3-substitution pattern will dictate a distinct environmental fate profile compared to its 4-substituted or non-halogenated analogs.

Substitution-Dependent Photodegradation
Class-level
Ortho/meta-halogenated phenylureas → photohydrolysis; para-halogenated → carbene pathway
Distinct environmental fate profile for 2,3-substitution pattern
Qualitative pathway distinction; class-level evidence
Environmental fate Photostability Agrochemical development

Positional Isomer Impacts Herbicidal Potency

Patent literature on substituted m-trifluoromethylphenylurea derivatives establishes that small changes in the substitution pattern on the phenyl ring can transform a compound from having 'not satisfactory' herbicidal action to having 'excellent herbicidal properties' [1]. The patent specifically distinguishes its claimed derivatives from the known N-m-trifluoromethylphenyl-N',N'-dimethylurea, which was described as unsatisfactory. The novel compounds, which feature different substitution on the urea nitrogen, demonstrated effective control of grassy and dicotyledonous weeds at application rates of 1 to 5 kg per hectare [1]. This provides strong class-level evidence that the precise chemical structure of a phenylurea, including the 2-bromo-3-trifluoromethyl motif, is a key determinant of its utility as a herbicidal agent.

Positional Isomer Herbicidal Potency
Class-level
Patent data: claimed derivatives show improved herbicidal action vs N-m-trifluoromethylphenyl-N',N'-dimethylurea (described as not satisfactory)
Minor structural changes can dramatically shift efficacy
Qualitative evidence; requires isomer-specific validation
Herbicide development Weed control SAR

2-Bromo-3-(trifluoromethyl)phenylurea: Key R&D Applications


Focused Phenylurea Library for Herbicide Discovery

This compound should be prioritized as a key building block in the synthesis of a focused library of phenylurea herbicides. Its unique 2-bromo-3-trifluoromethyl substitution pattern offers a distinct steric and electronic profile compared to more common 4-substituted analogs, which have been shown to possess differential herbicidal activity [1]. Including this specific isomer in a library can help elucidate Structure-Activity Relationships (SAR) that are critical for developing next-generation herbicides with improved selectivity and potency, as supported by patent data showing that small changes in substitution can dramatically improve efficacy [2].

Substitution-Dependent Environmental Fate & Photodegradation

This compound is an ideal model for studying the environmental fate of ortho/meta-substituted halogenated phenylureas. Research has demonstrated that the position of halogen substituents dictates the primary photochemical degradation pathway in aqueous environments [3]. Using 2-Bromo-3-(trifluoromethyl)phenylurea in controlled photolysis experiments will allow researchers to quantify its degradation kinetics, identify transformation products, and compare its environmental persistence profile directly against para-halogenated analogs, filling a critical gap in the understanding of phenylurea herbicide fate.

Anticancer and Antibacterial Agents from Aryl-Urea Scaffolds

Given the established role of trifluoromethyl groups in modulating the biological activity of drug candidates [4], this compound serves as a valuable starting point or reference molecule for medicinal chemistry programs targeting cancer or bacterial infections. The specific 2-bromo-3-CF3 substitution pattern can be exploited to optimize key drug-like properties such as target binding affinity, metabolic stability, and lipophilicity (LogP), which are essential for achieving favorable in vivo efficacy.

Application
Selection Property
Validation Focus
Focused Phenylurea Library for Herbicide Discovery
Distinct 2-bromo-3-CF3 substitution pattern; steric/electronic profile
SAR for herbicide potency and selectivity
Substitution-Dependent Environmental Fate & Photodegradation
Ortho/meta-halogenated substitution pattern; photohydrolysis pathway
Degradation kinetics, transformation products, persistence vs para-analogs
Aryl-Urea Scaffold for Anticancer/Antibacterial Probe Development
Trifluoromethyl group for modulating target binding and metabolic stability
Target affinity, metabolic stability, in vivo model-response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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